molecular formula C16H17NO4 B2864448 3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid CAS No. 32667-87-1

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid

Cat. No.: B2864448
CAS No.: 32667-87-1
M. Wt: 287.315
InChI Key: ORTZLWFRPRPTAD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is a complex organic compound with the molecular formula C16H17NO4 and a molecular weight of 287.32 g/mol . This compound is characterized by the presence of a naphthalene ring, an acetamido group, and a hydroxybutanoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthalen-1-yl acetamide: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form naphthalen-1-yl acetamide.

    Hydroxylation: The naphthalen-1-yl acetamide is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.

    Butanoic acid formation:

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid, with the CAS number 32667-87-1, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C₁₆H₁₇N₁O₄
  • Molecular Weight : 287.31 g/mol
  • Structure : The compound features a naphthalene moiety attached to an acetamido group, which is significant for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies have shown that similar compounds exhibit significant antimicrobial properties against various bacterial and fungal strains. The introduction of hydrophobic groups, like the naphthalene ring, may enhance membrane permeability and facilitate the disruption of microbial cell walls .
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines. It is hypothesized that the naphthalene structure can intercalate into DNA, potentially inhibiting replication and leading to apoptosis in malignant cells .
  • Antioxidant Properties : Some derivatives of this compound have demonstrated antioxidant activities, which can protect cells from oxidative stress and reduce inflammation .

Biological Activity Data

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialE. coli, S. aureusZone of inhibition: 10-29 mm
CytotoxicityEhrlich’s ascites carcinomaIC₅₀ values indicating significant toxicity
AntioxidantVarious cell linesEnhanced resistance to oxidative stress

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The compound showed a notable zone of inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent increase in cytotoxicity, with specific structural modifications enhancing its efficacy against certain types of cancer cells .

Case Study 3: Antioxidant Activity

Research on the antioxidant properties demonstrated that derivatives of this compound could significantly reduce reactive oxygen species (ROS) levels in cellular models. This suggests a protective role against oxidative stress-related diseases, including neurodegenerative disorders .

Properties

IUPAC Name

3-hydroxy-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(18)15(16(20)21)17-14(19)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,15,18H,9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTZLWFRPRPTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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